molecular formula C8H9N3O2 B8816078 6-Methoxy-1,2-dihydropyrido[2,3-B]pyrazin-3(4H)-one

6-Methoxy-1,2-dihydropyrido[2,3-B]pyrazin-3(4H)-one

Cat. No. B8816078
M. Wt: 179.18 g/mol
InChI Key: QBANBRWELABETG-UHFFFAOYSA-N
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Description

6-Methoxy-1,2-dihydropyrido[2,3-B]pyrazin-3(4H)-one is a useful research compound. Its molecular formula is C8H9N3O2 and its molecular weight is 179.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-1,2-dihydropyrido[2,3-B]pyrazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-1,2-dihydropyrido[2,3-B]pyrazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Methoxy-1,2-dihydropyrido[2,3-B]pyrazin-3(4H)-one

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

6-methoxy-2,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-one

InChI

InChI=1S/C8H9N3O2/c1-13-7-3-2-5-8(11-7)10-6(12)4-9-5/h2-3,9H,4H2,1H3,(H,10,11,12)

InChI Key

QBANBRWELABETG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)NCC(=O)N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl N-[2-amino-6-(methyloxy)-3-pyridinyl]glycinate (40.6 g, 135 mmol) was dissolved in THF (1 L) at room temperature under argon and treated with potassium tert-butoxide (15.17 g, 135 mmol). After 2 h at room temperature saturated NH4Cl (500 ml) was added and the THF evaporated. Water (500 ml) was added followed by 20% MeOH/DCM (1 L); the insoluble material was filtered off, washed with Et2O and dried in the vacuum oven at 40° C. overnight to afford the desired product as a yellow solid (15.3 g): LCMS and NMR consistent with product (9% of oxidized material present by NMR).
Name
Ethyl N-[2-amino-6-(methyloxy)-3-pyridinyl]glycinate
Quantity
40.6 g
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reactant
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1 L
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15.17 g
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500 mL
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reactant
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Synthesis routes and methods II

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CCOC(=O)CNc1ccc(OC)nc1N
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Synthesis routes and methods III

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CCOC(=O)CNc1ccc(OC)nc1N
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